molecular formula C17H18FN3S B2995320 N-(4-fluorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 399002-95-0

N-(4-fluorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No.: B2995320
CAS No.: 399002-95-0
M. Wt: 315.41
InChI Key: RXLIFGJZADVLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a useful research compound. Its molecular formula is C17H18FN3S and its molecular weight is 315.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluorophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3S/c18-14-6-8-15(9-7-14)20-17(22)21-11-2-1-5-16(21)13-4-3-10-19-12-13/h3-4,6-10,12,16H,1-2,5,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIFGJZADVLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18FN3S
  • Molecular Weight : 317.41 g/mol
  • Chemical Structure :
    N 4 fluorophenyl 2 pyridin 3 yl piperidine 1 carbothioamide\text{N 4 fluorophenyl 2 pyridin 3 yl piperidine 1 carbothioamide}

The compound features a piperidine ring substituted with a pyridine group and a fluorophenyl moiety, along with a carbothioamide functional group. These structural elements contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential inhibition of key metabolic enzymes and receptors associated with disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of metastasis

The compound's effectiveness appears to correlate with its ability to disrupt critical signaling pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against a range of pathogens. In particular, it has been tested against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various piperidine derivatives, including this compound, revealing that modifications to the fluorophenyl group significantly influenced anticancer potency .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of this compound against clinical isolates of resistant bacteria, demonstrating efficacy comparable to established antibiotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.